molecular formula C9H9ClN2O B12271271 Benzoxazole, 5-chloro-2-dimethylamino- CAS No. 64037-20-3

Benzoxazole, 5-chloro-2-dimethylamino-

Cat. No.: B12271271
CAS No.: 64037-20-3
M. Wt: 196.63 g/mol
InChI Key: PEIPXRWFLGUKQA-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-2-benzoxazolamine is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-2-benzoxazolamine typically involves the reaction of 5-chlorobenzoxazole with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-N,N-dimethyl-2-benzoxazolamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-2-benzoxazolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-N,N-dimethyl-2-benzoxazolamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-2-benzoxazolamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N-dimethyl-2-benzoxazolamine is unique due to its specific substitution pattern and the presence of both chlorine and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

64037-20-3

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H9ClN2O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,1-2H3

InChI Key

PEIPXRWFLGUKQA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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